molecular formula C6H8IN3O2 B10905327 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole

5-Iodo-1-isopropyl-3-nitro-1H-pyrazole

Cat. No.: B10905327
M. Wt: 281.05 g/mol
InChI Key: ZKVYQSVAVHULBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C6H8IN3O2. It is a derivative of pyrazole, characterized by the presence of iodine, isopropyl, and nitro functional groups.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Iodo-1-isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential involvement in redox reactions, while the iodine atom may facilitate binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both iodine and nitro groups makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

5-iodo-3-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3

InChI Key

ZKVYQSVAVHULBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])I

Origin of Product

United States

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